tert-Butyl 3-amino-2-ethyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate
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Overview
Description
tert-Butyl 3-amino-2-ethyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate: is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
Chemical Reactions Analysis
tert-Butyl 3-amino-2-ethyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Scientific Research Applications
tert-Butyl 3-amino-2-ethyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to purine bases, which are essential components of DNA and RNA.
Biological Studies: Researchers investigate its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Biology: The compound is used as a probe to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-2-ethyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to mimic natural substrates or inhibitors, thereby modulating the activity of these targets. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
tert-Butyl 3-amino-2-ethyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate can be compared with other pyrazolopyridine derivatives, such as:
tert-Butyl 3-(aminomethyl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate: This compound has a similar core structure but differs in the substitution pattern, which can lead to different biological activities.
tert-Butyl 2-bromo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate: This derivative contains a thiazole ring fused to the pyridine core, which can impart unique chemical and biological properties.
Properties
Molecular Formula |
C13H22N4O2 |
---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
tert-butyl 3-amino-2-ethyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C13H22N4O2/c1-5-17-11(14)9-8-16(7-6-10(9)15-17)12(18)19-13(2,3)4/h5-8,14H2,1-4H3 |
InChI Key |
WDIOLZUDTYQRNT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C2CN(CCC2=N1)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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